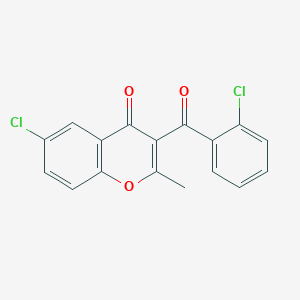
6-chloro-3-(2-chlorobenzoyl)-2-methyl-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-3-(2-chlorobenzoyl)-2-methyl-4H-chromen-4-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as CCBMC and is a derivative of coumarin, a naturally occurring compound found in many plants.
作用機序
The mechanism of action of CCBMC is not well understood. However, it is believed to exert its effects by interacting with various cellular pathways and molecules. For example, CCBMC has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It has also been shown to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects:
CCBMC has been shown to have several biochemical and physiological effects. In vitro studies have shown that CCBMC can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to protect cells from oxidative damage and improve cellular function. In vivo studies have shown that CCBMC can reduce tumor growth and improve survival in animal models of cancer.
実験室実験の利点と制限
CCBMC has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects can be easily measured using various biochemical and cellular assays. However, there are also limitations to using CCBMC in lab experiments. For example, its mechanism of action is not well understood, and its effects may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for research on CCBMC. One area of interest is the development of new derivatives with improved properties. Another area of interest is the study of CCBMC in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, the development of new methods for the synthesis of CCBMC and its derivatives may lead to more efficient and cost-effective production. Overall, the potential applications of CCBMC make it an exciting area of research with many opportunities for future discovery.
合成法
The synthesis of CCBMC is a multi-step process that involves the reaction of 6-chloro-4-hydroxy-2-methylcoumarin with 2-chlorobenzoyl chloride in the presence of a base. The resulting product is then purified and characterized using various analytical techniques. This method has been reported in several scientific publications and has been optimized for high yield and purity.
科学的研究の応用
CCBMC has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, CCBMC has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a diagnostic tool for certain diseases. In agriculture, CCBMC has been shown to have antifungal properties and can be used as a natural pesticide. In material science, CCBMC has been studied for its potential use in the development of new materials with unique properties.
特性
IUPAC Name |
6-chloro-3-(2-chlorobenzoyl)-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2O3/c1-9-15(16(20)11-4-2-3-5-13(11)19)17(21)12-8-10(18)6-7-14(12)22-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOKCOCLCSBDGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=CC(=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-bromophenyl)-4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5106410.png)
![1-(3-chlorophenyl)-4-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5106412.png)

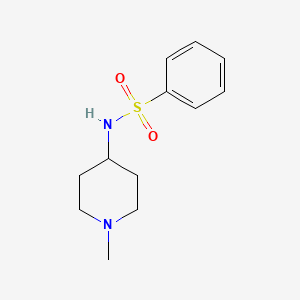
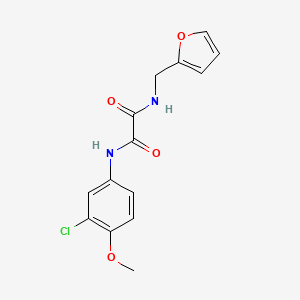
![7-benzoyl-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5106446.png)
![methyl 5-({[(butylamino)carbonyl]amino}sulfonyl)-2-furoate](/img/structure/B5106455.png)
![methyl 4-(2,3-dichlorobenzylidene)-1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5106481.png)

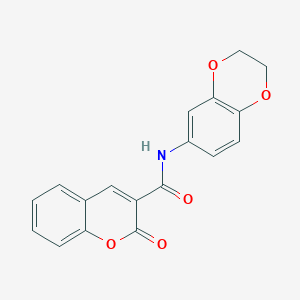
![2-[4-(benzyloxy)-3-ethoxy-5-iodobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5106497.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline](/img/structure/B5106501.png)
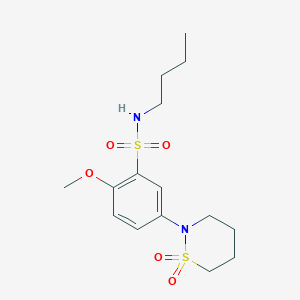
![3-[(4-fluorobenzyl)oxy]benzonitrile](/img/structure/B5106511.png)
